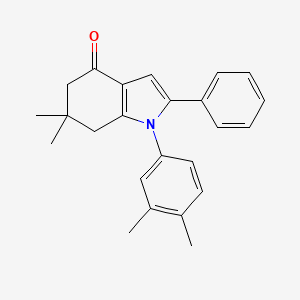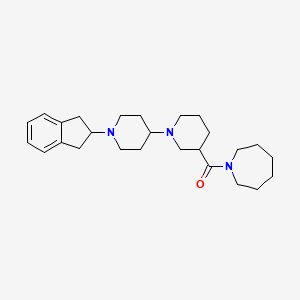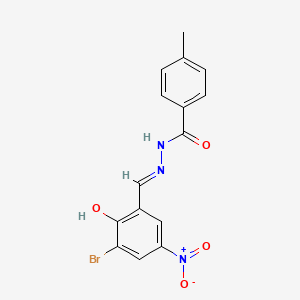![molecular formula C14H20N2O2 B6132917 N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide (DPP) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. DPP is a derivative of the synthetic opioid fentanyl and has been shown to have analgesic properties. In
Mécanisme D'action
The exact mechanism of action of N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide is not fully understood, but it is believed to act on the mu-opioid receptor in the brain and spinal cord. This receptor is involved in the perception of pain and is the target of many opioid analgesics. N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been shown to have a high affinity for this receptor, which may explain its potent analgesic effects.
Biochemical and Physiological Effects
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been found to have a low potential for abuse and addiction, which is a significant advantage over other opioid analgesics. N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has also been shown to have a relatively long half-life, which may make it useful for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent analgesic and anti-inflammatory effects. However, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide also has some limitations. It has a relatively short shelf life and can degrade over time, which may affect its potency. Additionally, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
For research on N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide include the development of new analogs, investigation of its safety and efficacy in humans, and exploration of its potential applications in the treatment of other conditions.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide involves the condensation of 4-propionylaminobenzaldehyde and N,N-dimethyl-3-aminopropiophenone in the presence of acetic anhydride and pyridine. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain pure N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide.
Applications De Recherche Scientifique
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide had potent analgesic effects in animal models of pain, with a potency similar to that of morphine. Another study found that N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide was effective in reducing inflammation in a mouse model of arthritis. Additionally, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been shown to have potential applications in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-13(17)15-12-8-5-11(6-9-12)7-10-14(18)16(2)3/h5-6,8-9H,4,7,10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBGXZZWXISQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-[(4-acetyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6132859.png)
![N-(4-fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6132860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6132866.png)
![1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone](/img/structure/B6132880.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)